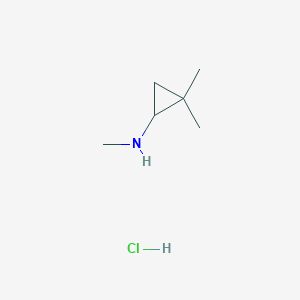

N,2,2-trimethylcyclopropan-1-amine hydrochloride

CAS No.: 1795279-04-7

Cat. No.: VC2949859

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795279-04-7 |

|---|---|

| Molecular Formula | C6H14ClN |

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | N,2,2-trimethylcyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H13N.ClH/c1-6(2)4-5(6)7-3;/h5,7H,4H2,1-3H3;1H |

| Standard InChI Key | LFWGPXPADBNNRZ-UHFFFAOYSA-N |

| SMILES | CC1(CC1NC)C.Cl |

| Canonical SMILES | CC1(CC1NC)C.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

N,2,2-trimethylcyclopropan-1-amine hydrochloride consists of a cyclopropane ring with a methylamino group at position C1 and two methyl groups (gem-dimethyl) at position C2. The amine is protonated and paired with a chloride counterion, forming the hydrochloride salt. The compound contains a single undefined stereocenter at the C1 position of the cyclopropane ring, where the methylamino group is attached .

The molecular structure can be represented by the SMILES notation: CC1(CC1NC)C.Cl, which indicates the arrangement of atoms and bonds in the molecule. The parent compound (without the hydrochloride) has the structure of a substituted cyclopropane with an N-methylamino group.

Physical and Chemical Properties

N,2,2-trimethylcyclopropan-1-amine hydrochloride has a molecular formula of C6H14ClN and a molecular weight of 135.63 g/mol . As a hydrochloride salt, it likely exhibits greater water solubility compared to its free base form due to the ionic nature of the compound. The compound contains one rotatable bond, which contributes to its conformational flexibility .

Table 1: Basic Physical and Chemical Properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride

Despite the compound being documented in chemical databases, detailed information regarding its physical properties such as melting point, boiling point, solubility parameters, and density remains unavailable in the provided search results .

Identification and Characterization

Chemical Identifiers

N,2,2-trimethylcyclopropan-1-amine hydrochloride is uniquely identified by several standardized parameters that enable precise recognition in chemical databases and literature.

Table 2: Chemical Identifiers for N,2,2-trimethylcyclopropan-1-amine hydrochloride

The compound was created in PubChem on November 30, 2012, with the most recent modification documented on April 5, 2025 . The parent compound is identified as N,2,2-trimethylcyclopropan-1-amine with PubChem CID 61892972 .

Computed Properties

Several computational tools have been used to predict various properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride, providing insights into its potential chemical behavior and interactions.

Table 3: Computed Properties of N,2,2-trimethylcyclopropan-1-amine hydrochloride

The presence of hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which could be relevant for its behavior in solution and possible binding interactions in biological systems. The undefined stereocenter indicates that the compound may exist as a mixture of stereoisomers unless specifically synthesized in a stereoselective manner .

Related Compounds and Chemical Relationships

Parent Compound

The parent compound of N,2,2-trimethylcyclopropan-1-amine hydrochloride is N,2,2-trimethylcyclopropan-1-amine (PubChem CID 61892972) . The parent compound is the free base form without the hydrochloride, which likely exhibits different solubility properties and potentially different reactivity compared to the salt form.

Structural Relatives and Analogs

-

Other cyclopropylamine derivatives with different substitution patterns

-

Cyclopropane derivatives with alternative functional groups

-

Isomeric forms with different positions of the amino and methyl groups

-

Homologous compounds with extended alkyl chains

These structural relatives may share certain chemical properties with N,2,2-trimethylcyclopropan-1-amine hydrochloride but would likely exhibit distinct reactivity patterns and physical properties based on their specific structural differences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume